molecular formula C25H30FN5O B12429228 5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide

5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide

Cat. No.: B12429228
M. Wt: 435.5 g/mol
InChI Key: VQGDTYNMYKXKFH-UHFFFAOYSA-N
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Description

5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring, a fluorinated aromatic ring, and an imidazole moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 5-fluoro-2-methylphenylamine with piperazine under controlled conditions.

    Coupling with Imidazole Derivative: The piperazine intermediate is then coupled with a 4-(1H-imidazol-5-yl)phenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Final Amidation Step: The resulting product is subjected to an amidation reaction with pentanoic acid or its derivative to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor agonist or antagonist.

    Pharmacology: Researchers investigate its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide
  • 5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide
  • 5-[4-(5-bromo-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide

Uniqueness

The presence of the fluorine atom in 5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes the compound unique and potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C25H30FN5O

Molecular Weight

435.5 g/mol

IUPAC Name

5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide

InChI

InChI=1S/C25H30FN5O/c1-19-5-8-21(26)16-24(19)31-14-12-30(13-15-31)11-3-2-4-25(32)29-22-9-6-20(7-10-22)23-17-27-18-28-23/h5-10,16-18H,2-4,11-15H2,1H3,(H,27,28)(H,29,32)

InChI Key

VQGDTYNMYKXKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N2CCN(CC2)CCCCC(=O)NC3=CC=C(C=C3)C4=CN=CN4

Origin of Product

United States

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